molecular formula C11H11NO2 B11904939 5,7-dimethyl-1H-indole-3-carboxylic acid

5,7-dimethyl-1H-indole-3-carboxylic acid

Cat. No.: B11904939
M. Wt: 189.21 g/mol
InChI Key: HIRKMQGYEPVUNJ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-1H-indole-3-carboxylic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be employed, where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for indole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-dimethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxylic acid
  • 5-Methyl-1H-indole-3-carboxylic acid
  • 7-Methyl-1H-indole-3-carboxylic acid

Uniqueness

5,7-Dimethyl-1H-indole-3-carboxylic acid is unique due to the presence of two methyl groups at positions 5 and 7, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to other indole derivatives .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5,7-dimethyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C11H11NO2/c1-6-3-7(2)10-8(4-6)9(5-12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14)

InChI Key

HIRKMQGYEPVUNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CN2)C(=O)O)C

Origin of Product

United States

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